2-[2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-ylidene]hydrazinecarbothioamide
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Overview
Description
{[2,7-BIS(PIPERIDINE-1-SULFONYL)-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA is a complex organic compound that features a unique structure combining piperidine, sulfonyl, and fluorene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2,7-BIS(PIPERIDINE-1-SULFONYL)-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA typically involves multiple steps, starting with the preparation of the piperidine and fluorene derivatives. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of photoredox catalysis has also been explored for the efficient preparation of sulfonyl-containing compounds, which can be adapted for the synthesis of {[2,7-BIS(PIPERIDINE-1-SULFONYL)-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA .
Chemical Reactions Analysis
Types of Reactions
{[2,7-BIS(PIPERIDINE-1-SULFONYL)-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the fluorene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted fluorene derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
{[2,7-BIS(PIPERIDINE-1-SULFONYL)-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel organic compounds and materials.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of {[2,7-BIS(PIPERIDINE-1-SULFONYL)-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell signaling and metabolic processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
2,7-BIS-(PIPERIDINE-1-SULFONYL)-FLUOREN-9-ONE: Shares a similar structure but lacks the thiourea moiety.
Piperazine Derivatives: Similar in terms of the piperidine moiety but differ in their overall structure and functional groups.
Pyrrolidine Derivatives: Another class of compounds with similar applications but different core structures.
Uniqueness
What sets {[2,7-BIS(PIPERIDINE-1-SULFONYL)-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA apart is its unique combination of piperidine, sulfonyl, and fluorene moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H29N5O4S3 |
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Molecular Weight |
547.7 g/mol |
IUPAC Name |
[[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]amino]thiourea |
InChI |
InChI=1S/C24H29N5O4S3/c25-24(34)27-26-23-21-15-17(35(30,31)28-11-3-1-4-12-28)7-9-19(21)20-10-8-18(16-22(20)23)36(32,33)29-13-5-2-6-14-29/h7-10,15-16H,1-6,11-14H2,(H3,25,27,34) |
InChI Key |
KDLRZUGYZGWBLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC(=S)N)C=C(C=C4)S(=O)(=O)N5CCCCC5 |
Origin of Product |
United States |
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